N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 939222-80-7
VCID: VC6345503
InChI: InChI=1S/C19H23N3O5/c1-12-4-2-3-7-19(12)17(24)22(18(25)21-19)11-16(23)20-13-5-6-14-15(10-13)27-9-8-26-14/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,20,23)(H,21,25)
SMILES: CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula: C19H23N3O5
Molecular Weight: 373.409

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

CAS No.: 939222-80-7

Cat. No.: VC6345503

Molecular Formula: C19H23N3O5

Molecular Weight: 373.409

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide - 939222-80-7

Specification

CAS No. 939222-80-7
Molecular Formula C19H23N3O5
Molecular Weight 373.409
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Standard InChI InChI=1S/C19H23N3O5/c1-12-4-2-3-7-19(12)17(24)22(18(25)21-19)11-16(23)20-13-5-6-14-15(10-13)27-9-8-26-14/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,20,23)(H,21,25)
Standard InChI Key NSLGVXTUSXWZRD-UHFFFAOYSA-N
SMILES CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features two distinct pharmacophores:

  • Benzodioxane moiety: A 2,3-dihydro-1,4-benzodioxin group substituted at the 6-position with an acetamide linkage.

  • Diazaspirodecane system: A spirocyclic hydantoin derivative with a 6-methyl substituent at the 2,4-dioxo position.

The spirocyclic system introduces conformational rigidity, which may enhance binding affinity to biological targets.

Physicochemical Characterization

PropertyValue
Molecular FormulaC19H23N3O5\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{5}
Molecular Weight373.409 g/mol
CAS Registry Number939222-80-7
IUPAC NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

The compound’s logP (calculated) is estimated at 1.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Industrial-Scale Considerations

Key challenges include:

  • Purification: High-performance liquid chromatography (HPLC) is required to isolate the product due to structural complexity.

  • Yield Optimization: Microwave-assisted synthesis may reduce reaction times and improve yields compared to conventional heating.

CompoundTarget EnzymeIC₅₀ (nM)Source
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamideAChE4500
Spirohydantoin derivativesα-Glucosidase120–180
Target Compound (Hypothesized)α-Glucosidase/AChE90–150**Extrapolated

*Hypothetical values based on structural similarity .

Future Research Directions

In Vitro and In Vivo Studies

  • Enzyme Assays: Prioritize kinetic studies to determine KiK_i values for α-glucosidase and AChE.

  • Neuroprotection Models: Evaluate cognitive outcomes in transgenic Alzheimer’s mice.

Structural Modifications

  • Bioisosteric Replacement: Substitute the methyl group on the spirodecane ring with fluorine to enhance metabolic stability.

  • Prodrug Development: Esterify the acetamide to improve oral bioavailability.

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